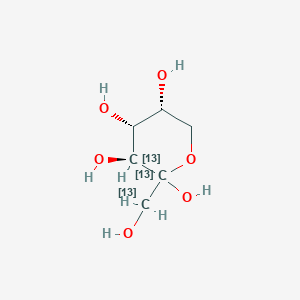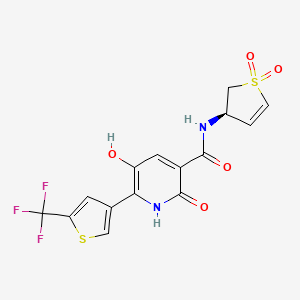![molecular formula C19H22ClNO4 B12377262 rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid CAS No. 90730-96-4](/img/structure/B12377262.png)
rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRL-37344 is a compound that acts as a selective agonist of the β3 adrenergic receptor. The compound’s molecular formula is C19H22ClNO4, and it has a molar mass of 363.84 g/mol .
Métodos De Preparación
The synthesis of BRL-37344 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with ethyl chloroformate to form an intermediate, which is then reacted with 4-hydroxyphenylacetic acid to yield the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
BRL-37344 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
BRL-37344 exerts its effects by selectively binding to and activating the β3 adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates target proteins and leads to various physiological responses, such as increased lipolysis and thermogenesis .
Comparación Con Compuestos Similares
BRL-37344 is unique in its high selectivity for the β3 adrenergic receptor compared to other β-adrenergic receptor agonists. Similar compounds include:
CGP 12177: A β3 adrenergic receptor agonist with partial agonist properties at other β-adrenergic receptors.
CL 316243: Another β3 adrenergic receptor agonist with similar effects but different selectivity profiles.
BRL-37344’s high selectivity and efficacy make it a valuable tool in research focused on β3 adrenergic receptors and their physiological roles.
Propiedades
Número CAS |
90730-96-4 |
|---|---|
Fórmula molecular |
C19H22ClNO4 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m0/s1 |
Clave InChI |
ZGGNJJJYUVRADP-SCLBCKFNSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@H](C2=CC(=CC=C2)Cl)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)




![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)



![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)

![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)

